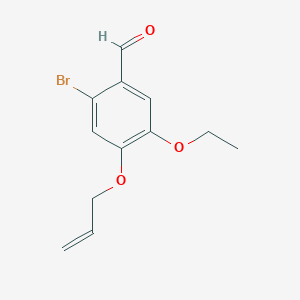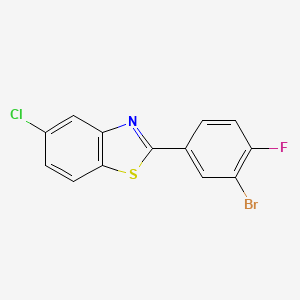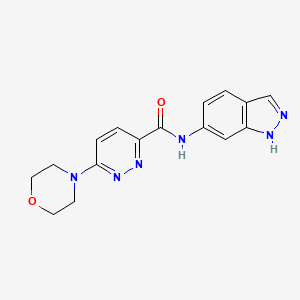
N-(1H-indazol-6-yl)-6-morpholinopyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-indazol-6-yl)-6-morpholinopyridazine-3-carboxamide is a compound that belongs to the class of indazole-containing derivatives Indazole is a bicyclic structure comprising a pyrazole ring fused to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-6-yl)-6-morpholinopyridazine-3-carboxamide typically involves multiple steps, starting with the formation of the indazole core. One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another approach includes the Cu(OAc)2-catalyzed formation of N-N bonds using oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to optimize reaction conditions and scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-(1H-indazol-6-yl)-6-morpholinopyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the indazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
N-(1H-indazol-6-yl)-6-morpholinopyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(1H-indazol-6-yl)-6-morpholinopyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparación Con Compuestos Similares
Similar Compounds
1H-indazole-3-carboxamide: Shares the indazole core but differs in the substituents attached to the ring.
2H-indazole derivatives: Similar bicyclic structure but with different tautomeric forms.
Imidazole-containing compounds: Similar heterocyclic structure but with different nitrogen atom positions.
Uniqueness
N-(1H-indazol-6-yl)-6-morpholinopyridazine-3-carboxamide is unique due to its specific combination of the indazole core with a morpholinopyridazine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-(1H-indazol-6-yl)-6-morpholin-4-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c23-16(18-12-2-1-11-10-17-19-14(11)9-12)13-3-4-15(21-20-13)22-5-7-24-8-6-22/h1-4,9-10H,5-8H2,(H,17,19)(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAIZIXBQLMSES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C(=O)NC3=CC4=C(C=C3)C=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2909379.png)
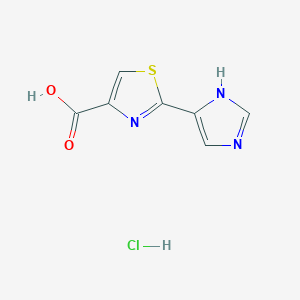
![1,8-Diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraen-5-amine](/img/structure/B2909383.png)
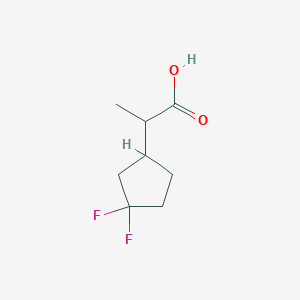
![2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2909386.png)
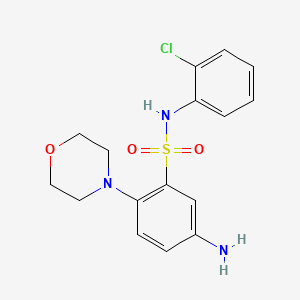
![N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2909390.png)
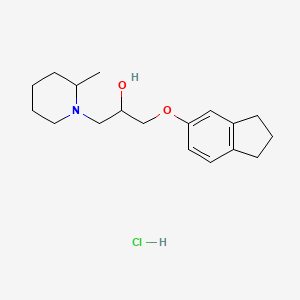
![rac-lithium(1+)(2R,4R)-4-amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylate,trans](/img/structure/B2909394.png)
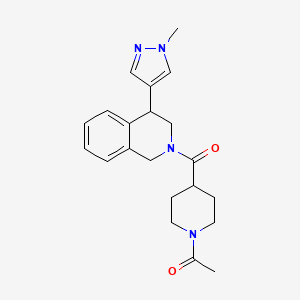
![2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]acetamide](/img/structure/B2909397.png)
![3-methyl-2-oxo-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2909398.png)
